5-Methyl-3H-indol-2-amine
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Overview
Description
5-Methyl-3H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3H-indol-2-amine typically involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions. Methanesulfonic acid is often used as a catalyst in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Methyl-3H-indol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methyl-3H-indol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-3H-indol-2-amine: Known for its antiviral properties.
Indole-3-carboxaldehyde: Used in the synthesis of biologically active molecules
Uniqueness: 5-Methyl-3H-indol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-3H-indol-2-amine |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
OBBHOLGTEYOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2)N |
Origin of Product |
United States |
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